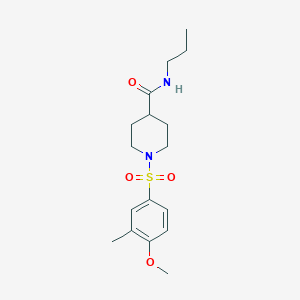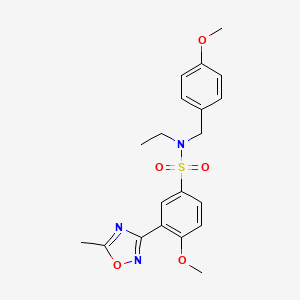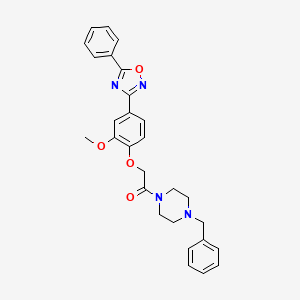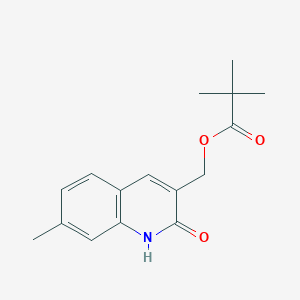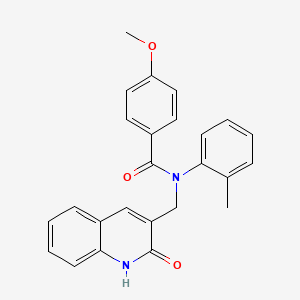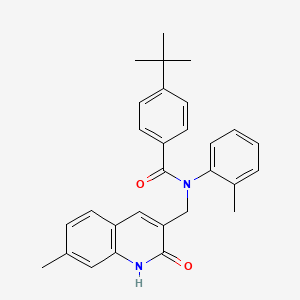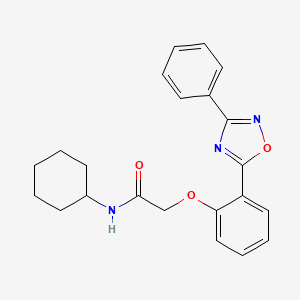
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in cancer research. BMH-21 was discovered by a team of researchers at the University of Illinois at Chicago in 2011 and has since been studied extensively for its potential as a cancer treatment.
Wirkmechanismus
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide works by inhibiting the activity of FACT, a protein that is involved in the transcription of DNA. FACT is required for the elongation of RNA polymerase II during transcription. This compound binds to the structure of FACT and prevents its activity, which in turn prevents the elongation of RNA polymerase II. This leads to the inhibition of transcription and prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of FACT, which leads to the inhibition of transcription and prevents cancer cells from dividing and growing. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments is that it has shown promising results in inhibiting the growth of several types of cancer cells. Additionally, this compound is a small molecule inhibitor, which makes it easier to study than larger molecules. However, one limitation of using this compound in lab experiments is that it is still in the early stages of development and has not yet been tested in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide. One direction is to further explore its potential as a cancer treatment and to test it in clinical trials. Another direction is to study its mechanism of action in more detail and to identify other proteins that may be affected by this compound. Additionally, researchers may explore the use of this compound in combination with other cancer treatments to enhance its effectiveness.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide is a complex process that involves several steps. The starting materials for the synthesis are isonicotinamide and 2-hydroxy-6-methylquinoline. These two compounds are reacted with tert-butyl chloroformate to form the tert-butyl ester of isonicotinamide and the tert-butyl ester of 2-hydroxy-6-methylquinoline. These two compounds are then reacted with each other in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, ovarian cancer, and lung cancer. This compound works by inhibiting a protein called FACT, which is involved in the transcription of DNA. By inhibiting FACT, this compound prevents cancer cells from dividing and growing.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-5-6-18-16(11-14)12-17(19(25)23-18)13-24(21(2,3)4)20(26)15-7-9-22-10-8-15/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCHDHKSOYWNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=NC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7699303.png)
![3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7699323.png)
![2-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699327.png)


